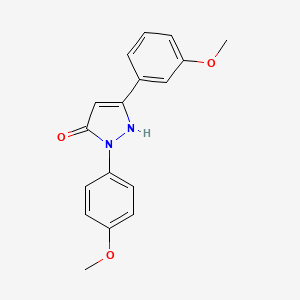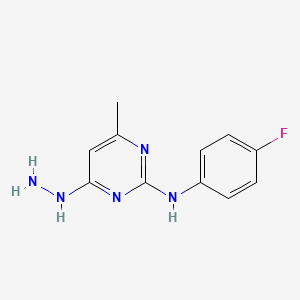![molecular formula C24H16ClFO3 B12217903 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one](/img/structure/B12217903.png)
6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenol derivatives and appropriate reagents.
Substitution Reactions: Introduction of the 6-chloro-2-fluorophenyl group can be achieved through electrophilic aromatic substitution reactions.
Alkylation: The phenylprop-2-enyloxy group can be introduced via alkylation reactions using suitable alkylating agents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, benzofuran derivatives are often studied for their potential pharmacological activities. They may exhibit anti-inflammatory, antimicrobial, or anticancer properties, making them candidates for drug development.
Medicine
The compound’s potential medicinal applications include its use as a lead compound for the development of new therapeutic agents. Its biological activity can be optimized through structural modifications to enhance its efficacy and reduce side effects.
Industry
In the industrial sector, such compounds can be used in the development of new materials with specific properties, such as polymers, dyes, and coatings.
Mechanism of Action
The mechanism of action of 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the compound’s structure and the biological system in which it is studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Phenylprop-2-enyloxy Compounds: Compounds with similar phenylprop-2-enyloxy groups but different core structures.
Uniqueness
The uniqueness of 6-((2E)-3-phenylprop-2-enyloxy)-2-[(6-chloro-2-fluorophenyl)methylene]benzo[b] furan-3-one lies in its specific combination of functional groups, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C24H16ClFO3 |
|---|---|
Molecular Weight |
406.8 g/mol |
IUPAC Name |
(2Z)-2-[(2-chloro-6-fluorophenyl)methylidene]-6-[(E)-3-phenylprop-2-enoxy]-1-benzofuran-3-one |
InChI |
InChI=1S/C24H16ClFO3/c25-20-9-4-10-21(26)19(20)15-23-24(27)18-12-11-17(14-22(18)29-23)28-13-5-8-16-6-2-1-3-7-16/h1-12,14-15H,13H2/b8-5+,23-15- |
InChI Key |
BTEIVTDUGLQRIP-BUQBTZPGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/COC2=CC3=C(C=C2)C(=O)/C(=C/C4=C(C=CC=C4Cl)F)/O3 |
Canonical SMILES |
C1=CC=C(C=C1)C=CCOC2=CC3=C(C=C2)C(=O)C(=CC4=C(C=CC=C4Cl)F)O3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-ethylphenyl)-2-{[5-(4-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12217833.png)
![tert-butyl {[(2Z)-2-(4-ethylbenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate](/img/structure/B12217841.png)
![7-phenyl-4-(piperidin-1-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B12217844.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-6-[(2-chlorobenzyl)oxy]-1-benzofuran-3(2H)-one](/img/structure/B12217851.png)
![(2Z)-2-(3,4-dichlorobenzylidene)-6-{[(2E)-3-phenylprop-2-en-1-yl]oxy}-1-benzofuran-3(2H)-one](/img/structure/B12217861.png)
![2-(3,4,5-trimethoxybenzamido)-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylic acid](/img/structure/B12217863.png)
![2-Thiazolamine, 4-(2-methoxyphenyl)-N-[(tetrahydro-2-furanyl)methyl]-](/img/structure/B12217868.png)
![1-(1-ethyl-1H-pyrazol-4-yl)-N-{[1-(2-fluoroethyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B12217873.png)
![1-[11-(4-fluorophenyl)-1-hydroxy-3-(4-methoxyphenyl)-8-methyl-2,3,4,11-tetrahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]hexan-1-one](/img/structure/B12217874.png)


![N-[4-(azocan-1-ylsulfonyl)phenyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B12217895.png)
![Benzyl[(5-fluoro-2-thienyl)methyl]amine](/img/structure/B12217909.png)
